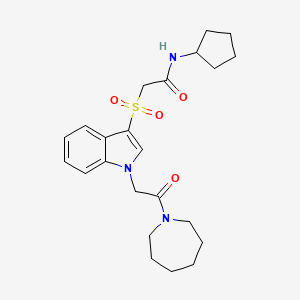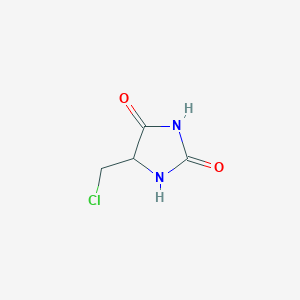
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the linear formula C26H25N3O3S . It is also known as N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its linear formula C26H25N3O3S . It contains a quinolinyl group, a sulfonyl group, and an acetamide group, all of which can contribute to its chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 459.571 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Applications De Recherche Scientifique
Xenobiotic Metabolism in Neurological Diseases
Research has highlighted the importance of xenobiotic metabolism in the context of neurological diseases such as Parkinson's and Alzheimer's. Compounds like acetaminophen (paracetamol) have been studied for their metabolic pathways, which involve detoxication processes critical in managing these diseases. Understanding the metabolic pathways of such compounds can offer insights into potential therapeutic targets and the development of new treatments for neurological conditions (Steventon, Heafield, Waring, & Williams, 1989); (Steventon, Heafield, Sturman, Waring, & Williams, 1990).
Pharmacokinetics and Drug Metabolism
Studies on compounds like almorexant and their metabolism in humans are crucial for understanding how drugs are absorbed, metabolized, and eliminated from the body. This knowledge is instrumental in drug development, optimizing dosing regimens, and minimizing adverse effects. Research in this area contributes to safer and more effective use of medications (Dingemanse, Hoever, Hoch, Treiber, Wagner-Redeker, Miraval, Hopfgartner, & Shakeri-Nejad, 2013).
Impact of Xenobiotics on Hormonal Homeostasis
The metabolism of widely used medications like acetaminophen (paracetamol) and their impact on hormonal pathways is a significant area of study. Understanding how these substances modify the sulfation of sex hormones can inform on their broader impacts on health, particularly concerning hormonal balance and reproductive health (Cohen, Cirulli, Mitchell, Jonsson, Yu, Shah, Spector, Guo, Venter, & Telenti, 2018).
Environmental Contaminants and Human Health
The detection and quantification of environmental contaminants like nonylphenol and octylphenol in human tissues provide critical insights into the exposure levels and potential health risks of these endocrine-disrupting chemicals. Such research is foundational for developing regulatory policies and reducing human exposure to harmful substances (Lopez-Espinosa, Freire, Arrebola, Navea, Taoufiki, Fernandez, Ballesteros, Prada, & Olea, 2009).
Propriétés
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-12-10-20(11-13-21)28-26(30)17-29-16-25(27(31)23-7-5-6-8-24(23)29)35(32,33)22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSKTVFSCJONRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)





![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)





![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2528034.png)